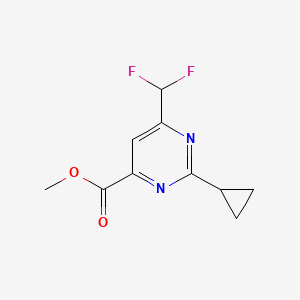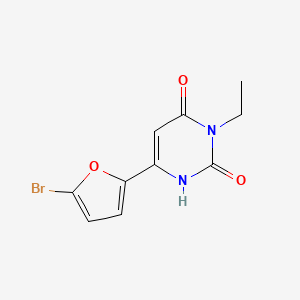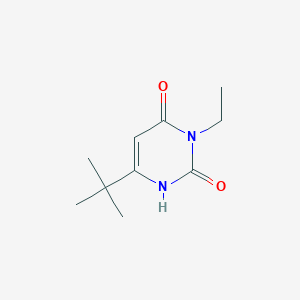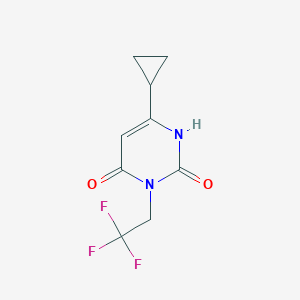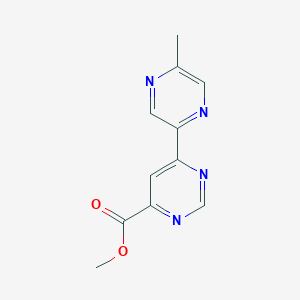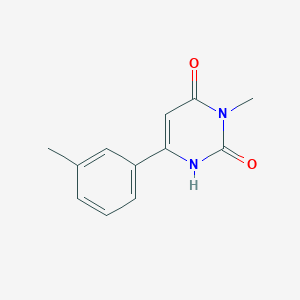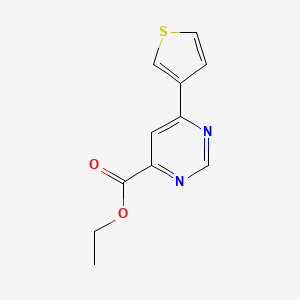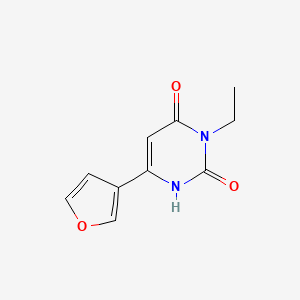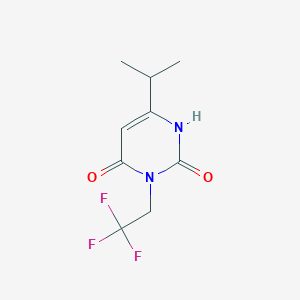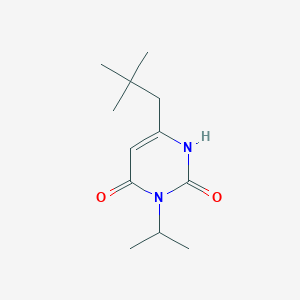
6-(2,2-Dimethylpropyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(2,2-Dimethylpropyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as DMPTD, is a synthetic molecule with a unique structure and a wide range of applications in scientific research. DMPTD is a relatively new molecule, first synthesized in the late 1990s, and has since been studied for its potential applications in medicinal chemistry, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiparasitic Applications
This compound, along with its derivatives, shows potential in antiviral and antiparasitic applications. For instance, its derivatives demonstrated moderate to high activities against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Additionally, certain pyrimidine-2,4-dione derivatives have been evaluated for their antiparasitic activities against organisms like Plasmodium falciparum and Leishmania infantum, showing potential in this area as well (Azas et al., 2003).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and tested for their cytotoxic effects. For example, a study reports the synthesis of new compounds like 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione and their preliminary in vitro evaluation against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017).
Chemical Synthesis and Properties
The compound's derivatives have also been studied for their chemical synthesis and properties. For example, research on 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones has explored the formation of enamino derivatives through reactions with aliphatic and aromatic amines, showing the compound's versatility in chemical synthesis (Rubinov et al., 2008).
Antioxidant and Antimicrobial Properties
Another area of application is in the synthesis of antioxidant and antimicrobial agents. For instance, derivatives of 6-amino-1,3-dimethyluracil, a related compound, have been synthesized and evaluated for these properties, indicating potential use in pharmaceuticals (Al-Adhami & Al-Majidi, 2021).
Catalysis in Chemical Reactions
Additionally, this compound has been involved in studies on catalysis in chemical reactions. For example, the synthesis of novel tetrahydropyrido[2,3-d]pyrimidines using metal-organic frameworks as catalysts has been reported, showcasing the compound's role in facilitating chemical transformations (Sepehrmansourie et al., 2022).
Eigenschaften
IUPAC Name |
6-(2,2-dimethylpropyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)14-10(15)6-9(13-11(14)16)7-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWRHCYDQNCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





